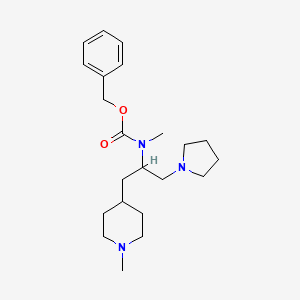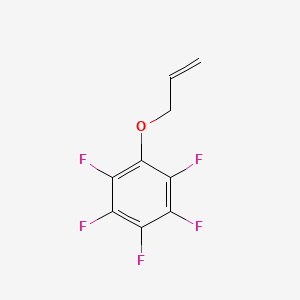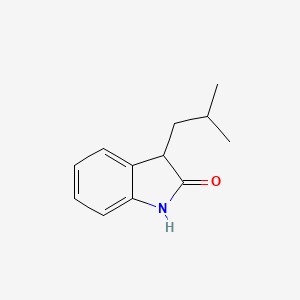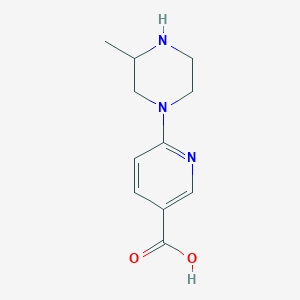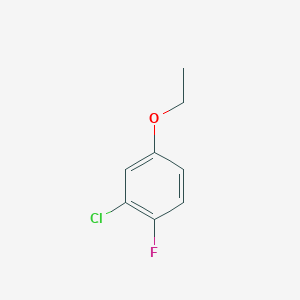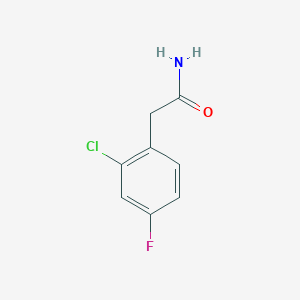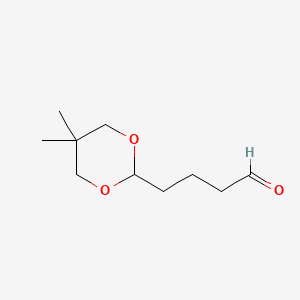
4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal
Descripción general
Descripción
4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal is a compound that has been attracting significant attention. It is employed as an intermediate for pharmaceuticals . The molecular formula of this compound is C10H18O3 and it has a molecular weight of 186.25 g/mol.
Synthesis Analysis
The synthesis of 1,3-dioxan-5-one derivatives, which are simple precursors for accessing carbohydrate structures, has been developed . These compounds were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst . In the same pot, derivatives of 2 were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones within short time periods .Chemical Reactions Analysis
The reactions of both amino acids and their methylesters with 3- (5,5-dimethyl-1,3-dioxane-2-yl)propanal were performed to either directly provide the goal products N- [2- (5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids in 9-65% yields or provide the intermediates N- [2- (5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acid methylesters in 78-87% yields .Aplicaciones Científicas De Investigación
-
Synthesis of 2,4-diisopropyl-5,5-dimethyl-1,3-dioxane
- Application: This compound is synthesized via the acetalization reactions of isobutyraldehyde with 2,2,4-trimethyl-1,3-pentanediol (TMPD). The process is highly effective and very selective .
- Method: The reaction was carried out under mild conditions using four water-stable Brønsted-acidic task-specific ionic liquids as environmentally benign catalysts .
- Results: The —COOH functionalized Brønsted acidic ionic liquid exhibited excellent catalytic performance under mild reaction conditions. It could be conveniently separated from the product and easily recycled in subsequent runs .
-
Synthesis of 4- (2,5-Dimethyl-1H-pyrrol-1-yl)-N’- (2- (substituted)acetyl)benzohydrazides
- Application: These compounds were synthesized and evaluated for antibacterial activity and for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .
- Method: A new series of these compounds were prepared and underwent thorough characterization .
- Results: The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes. Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
-
- Application: This compound is used in the study of condensed phase thermochemistry data .
- Method: The compound’s properties such as enthalpy of combustion and enthalpy of formation are studied under standard conditions .
- Results: The enthalpy of combustion of solid at standard conditions and the enthalpy of formation of solid at standard conditions are determined .
-
Synthesis of 5,5-dimethyl-2-phospha-1,3-dioxan-2-yl acrylamide methoxy phosphate
- Application: This compound is synthesized as a novel intumescent flame retardant .
- Method: The compound is synthesized with neopentyl glycol, phosphorus oxychloride and N-hydroxymethyl acrylamide, using triethylamine as acid acceptor and CuCl as catalyst .
- Results: The synthesis results in a new flame retardant compound .
-
2-substituted-1,3-dioxan-5-ones
- Application: These compounds are shown to easily form corresponding lithium, boron and titanium enolates .
- Method: The 2-‘tert’-butyl-2-methyl-1,3-dioxan-5-one is deprotonated enantioselectively with the aid of chiral lithium amide derived from ®- or (S)-‘N’-(2,2,2-trifluoroethyl)-1-phenylethylamine .
- Results: The deprotonation is carried out enantioselectively in 90% e.e .
- 5,5-Dimethyl-1,3-dioxan-2-one
- Application: This compound is used in the study of condensed phase thermochemistry data .
- Method: The compound’s properties such as enthalpy of combustion and enthalpy of formation are studied under standard conditions .
- Results: The enthalpy of combustion of solid at standard conditions and the enthalpy of formation of solid at standard conditions are determined .
Propiedades
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2)7-12-9(13-8-10)5-3-4-6-11/h6,9H,3-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKRSPYEXSAZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370493 | |
| Record name | 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal | |
CAS RN |
127600-13-9 | |
| Record name | 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



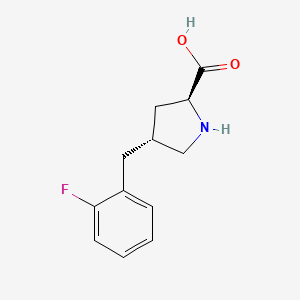
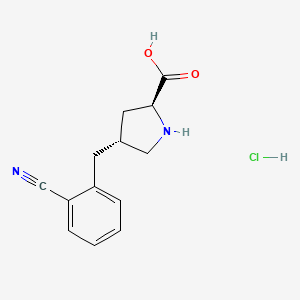
![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B1596920.png)
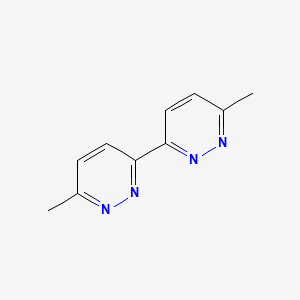
![1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine](/img/structure/B1596922.png)
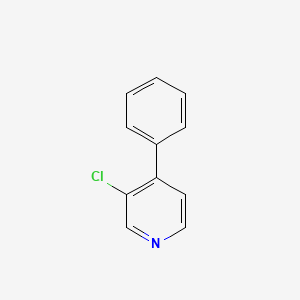
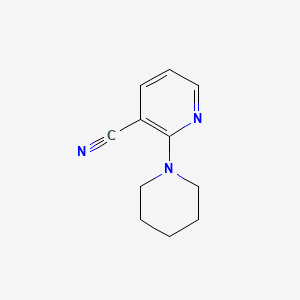
![3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid](/img/structure/B1596929.png)
